molecular formula C14H18N2O B2647523 n-[(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methyl]prop-2-enamide CAS No. 2109140-72-7

n-[(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methyl]prop-2-enamide

Cat. No.: B2647523
CAS No.: 2109140-72-7
M. Wt: 230.311
InChI Key: ZJKHLHFJBLOGPM-UHFFFAOYSA-N
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Description

n-[(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methyl]prop-2-enamide: is a complex organic compound with a unique structure that includes a tetrahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methyl]prop-2-enamide typically involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with an appropriate acylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: n-[(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, solvents like ethanol or acetonitrile.

Major Products: The major products formed from these reactions include various quinoline and amine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemistry: In chemistry, n-[(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: It can be used to investigate the interactions between small molecules and biological targets .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of n-[(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved .

Comparison with Similar Compounds

Uniqueness: n-[(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-3-14(17)15-10-11-8-9-16(2)13-7-5-4-6-12(11)13/h3-7,11H,1,8-10H2,2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKHLHFJBLOGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C2=CC=CC=C21)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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